molecular formula C7H13NO2 B3048097 (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one CAS No. 156088-46-9

(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

Cat. No.: B3048097
CAS No.: 156088-46-9
M. Wt: 143.18
InChI Key: LAPMHIATPBRNHT-YFKPBYRVSA-N
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Description

(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxymethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with formaldehyde under basic conditions, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful as a research tool in enzymology .

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-(Hydroxymethyl)pyrrolidin-2-one: Lacks the additional methyl groups, resulting in different reactivity and applications.

    3,3-Dimethylpyrrolidin-2-one:

Uniqueness

(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is unique due to its chiral nature and the presence of both hydroxymethyl and dimethyl substituents.

Properties

IUPAC Name

(5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPMHIATPBRNHT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](NC1=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708464
Record name (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156088-46-9
Record name (5S)-5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156088-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Reactant of Route 2
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Reactant of Route 3
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Reactant of Route 4
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Reactant of Route 5
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Reactant of Route 6
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

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